![molecular formula C18H28N2Si2 B12566833 2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]- CAS No. 199282-52-5](/img/structure/B12566833.png)
2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- is a derivative of bipyridine, a compound known for its ability to form stable complexes with various metal ions. This particular derivative is characterized by the presence of trimethylsilyl groups attached to the bipyridine core, which enhances its solubility and stability. It is widely used in coordination chemistry, catalysis, and materials science due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- typically involves the reaction of 4,4’-dimethyl-2,2’-bipyridine with chlorotrimethylsilane in the presence of a strong base such as lithium diisopropylamide (LDA). The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from interfering with the reaction .
Preparation of LDA Solution: Diisopropylamine is dissolved in THF and cooled to -78°C. A solution of butyllithium is then added dropwise to form LDA.
Addition of 4,4’-Dimethyl-2,2’-bipyridine: The bipyridine derivative is dissolved in THF and added to the LDA solution at -78°C. The mixture is stirred for an hour.
Addition of Chlorotrimethylsilane: Chlorotrimethylsilane is added rapidly to the reaction mixture, which is then quenched with ethanol after a brief period to prevent over-silylation.
Workup: The reaction mixture is poured into a separatory funnel containing aqueous sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced with other functional groups under appropriate conditions.
Coordination Reactions: It forms stable complexes with metal ions, which are useful in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reactions are typically carried out in polar aprotic solvents like THF or dichloromethane.
Coordination Reactions: Metal salts such as palladium chloride or platinum chloride are used to form coordination complexes.
Major Products
Substitution Products: Depending on the reagents used, various substituted bipyridine derivatives can be obtained.
Coordination Complexes: Metal-bipyridine complexes with applications in catalysis and materials science.
科学的研究の応用
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metalloenzymes and metalloproteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism of action of 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine core act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .
類似化合物との比較
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Known for its electron-withdrawing trifluoromethyl groups, which enhance its reactivity in certain catalytic processes.
4,4’-Di-tert-butyl-2,2’-bipyridine: Features bulky tert-butyl groups that provide steric hindrance, affecting its coordination behavior.
Uniqueness
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- is unique due to its trimethylsilyl groups, which enhance its solubility and stability compared to other bipyridine derivatives. This makes it particularly useful in applications requiring high solubility and stability, such as in the development of advanced materials and catalytic systems .
特性
CAS番号 |
199282-52-5 |
|---|---|
分子式 |
C18H28N2Si2 |
分子量 |
328.6 g/mol |
IUPAC名 |
trimethyl-[[2-[4-(trimethylsilylmethyl)pyridin-2-yl]pyridin-4-yl]methyl]silane |
InChI |
InChI=1S/C18H28N2Si2/c1-21(2,3)13-15-7-9-19-17(11-15)18-12-16(8-10-20-18)14-22(4,5)6/h7-12H,13-14H2,1-6H3 |
InChIキー |
WMERMRCMCKWWLE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1=CC(=NC=C1)C2=NC=CC(=C2)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
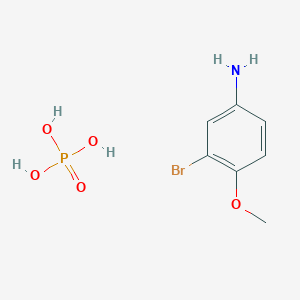
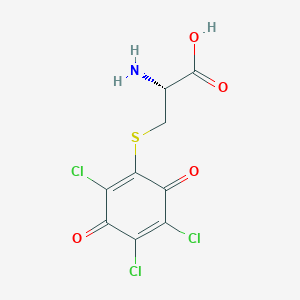
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
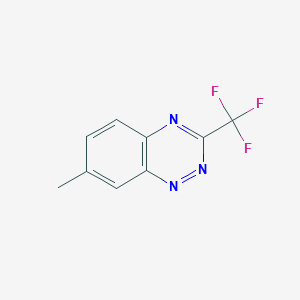
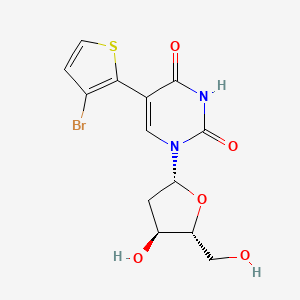
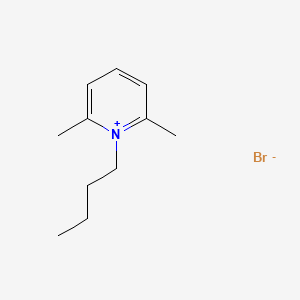
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
